

A Comparative Guide to the Determination of Nickel: Dimethylglyoxime versus Kupferron

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Compound of Interest

Compound Name: *Kupferron*

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For researchers, scientists, and drug development professionals, the accurate quantification of nickel is crucial in various applications, from catalyst development to toxicology studies. This guide provides a detailed comparison of two reagents historically associated with nickel analysis: Dimethylglyoxime (DMG) and **Kupferron**. While both are chelating agents, their primary applications in the context of nickel determination are distinctly different.

Dimethylglyoxime stands out as the premier reagent for the direct quantitative analysis of nickel, offering reliable gravimetric and spectrophotometric methods. **Kupferron**, conversely, is primarily employed as a separating agent to remove interfering ions prior to nickel quantification. This guide will delve into the experimental protocols for nickel determination using Dimethylglyoxime and clarify the role of **Kupferron** in nickel analysis workflows.

Performance Comparison

Due to the distinct roles of Dimethylglyoxime and **Kupferron**, a direct quantitative performance comparison for nickel determination is not applicable. Dimethylglyoxime is the quantitative precipitant for nickel, while **Kupferron** is used for the removal of interfering ions. The following table summarizes the key characteristics of each reagent in the context of nickel analysis.

Feature	Dimethylglyoxime (DMG)	Kupferron
Primary Role	Quantitative determination of Ni(II)	Separation of interfering ions (e.g., Fe(III), Cu(II))
Methodologies	Gravimetric, Spectrophotometric, Titrimetric	Precipitation/Solvent Extraction
Selectivity for Ni(II)	Highly selective in ammoniacal solution	Not selective for Ni(II) precipitation
Form of Ni Complex	Insoluble, bright red precipitate (Ni(DMG) ₂)	Soluble Ni(II) remains in solution after removal of interferences
Optimal pH Range	5-10 (ammoniacal)[1][2]	Strongly acidic (for precipitation of interferences)
Common Interferences	Palladium(II), Bismuth(II) (can be masked)	Precipitates a wide range of metal ions in acidic solution

Experimental Protocols

Detailed methodologies for the well-established gravimetric and spectrophotometric determination of nickel using Dimethylglyoxime are provided below.

Gravimetric Determination of Nickel using Dimethylglyoxime

This method relies on the precipitation of nickel as the insoluble and brightly colored nickel dimethylglyoximate complex.

Principle: In a slightly acidic solution, the addition of an alcoholic solution of dimethylglyoxime followed by making the solution alkaline with ammonia leads to the quantitative precipitation of a scarlet red nickel(II) dimethylglyoximate complex.[1][2] The precipitate is then filtered, dried, and weighed.

Reagents:

- Nickel sample solution
- 1% (w/v) Dimethylglyoxime in ethanol
- 6 M Hydrochloric acid (HCl)
- 6 M Ammonium hydroxide (NH₄OH)
- Distilled water

Procedure:

- Accurately weigh a sample containing a known amount of nickel and dissolve it in a minimal amount of 6 M HCl in a beaker.
- Dilute the solution to approximately 200 mL with distilled water.
- Heat the solution to 70-80°C on a hot plate. Do not boil.
- Add a slight excess of the 1% dimethylglyoxime solution with constant stirring. A 20-25% excess is typically sufficient.
- Slowly add 6 M ammonium hydroxide dropwise with continuous stirring until the solution is distinctly alkaline (a faint odor of ammonia should be present). A scarlet red precipitate of nickel dimethylglyoximate will form.[\[1\]](#)[\[2\]](#)
- Digest the precipitate by keeping the beaker on a steam bath for 30-60 minutes to encourage the formation of larger, more easily filterable particles.
- Allow the solution to cool to room temperature.
- Filter the precipitate through a pre-weighed sintered glass crucible (Gooch crucible).
- Wash the precipitate several times with cold distilled water until the washings are free of chloride ions (test with silver nitrate solution).
- Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.[\[3\]](#)

- Cool the crucible in a desiccator and weigh.
- The weight of nickel in the original sample can be calculated from the weight of the nickel dimethylglyoximate precipitate (gravimetric factor for Ni in $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$ is 0.2032).

Spectrophotometric Determination of Nickel using Dimethylglyoxime

This colorimetric method is suitable for the determination of trace amounts of nickel.

Principle: In an alkaline solution and in the presence of an oxidizing agent (such as bromine water or potassium persulfate), nickel(II) ions react with dimethylglyoxime to form a soluble, red-brown colored complex. The intensity of the color, which is proportional to the nickel concentration, is measured using a spectrophotometer.

Reagents:

- Standard nickel solution (10 ppm)
- 1% (w/v) Dimethylglyoxime in ethanol
- Saturated bromine water (or 2% potassium persulfate solution)
- Concentrated Ammonium hydroxide (NH_4OH)
- Distilled water

Procedure:

- Prepare a series of standard solutions of nickel by pipetting known volumes of the 10 ppm standard nickel solution into 50 mL volumetric flasks.
- To each flask, add 5 mL of saturated bromine water and mix well.
- Add 10 mL of concentrated ammonium hydroxide to each flask and mix.
- Add 10 mL of the 1% dimethylglyoxime solution to each flask and dilute to the 50 mL mark with distilled water.

- Allow the color to develop for 20-30 minutes.
- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}), typically around 445-470 nm, using a spectrophotometer. Use a reagent blank to zero the instrument.
- Prepare a calibration curve by plotting the absorbance of the standard solutions against their corresponding nickel concentrations.
- Prepare the unknown sample solution in the same manner as the standards and measure its absorbance.
- Determine the concentration of nickel in the unknown sample by comparing its absorbance to the calibration curve.

Role of Kupferron in Nickel Analysis

Kupferron (the ammonium salt of N-nitroso-N-phenylhydroxylamine) is a chelating agent that precipitates a number of metal ions from strongly acidic solutions.^[4] Its primary use in nickel analysis is for the removal of interfering ions, most notably iron(III) and copper(II), which would otherwise co-precipitate with nickel when using other reagents or interfere with spectrophotometric methods.

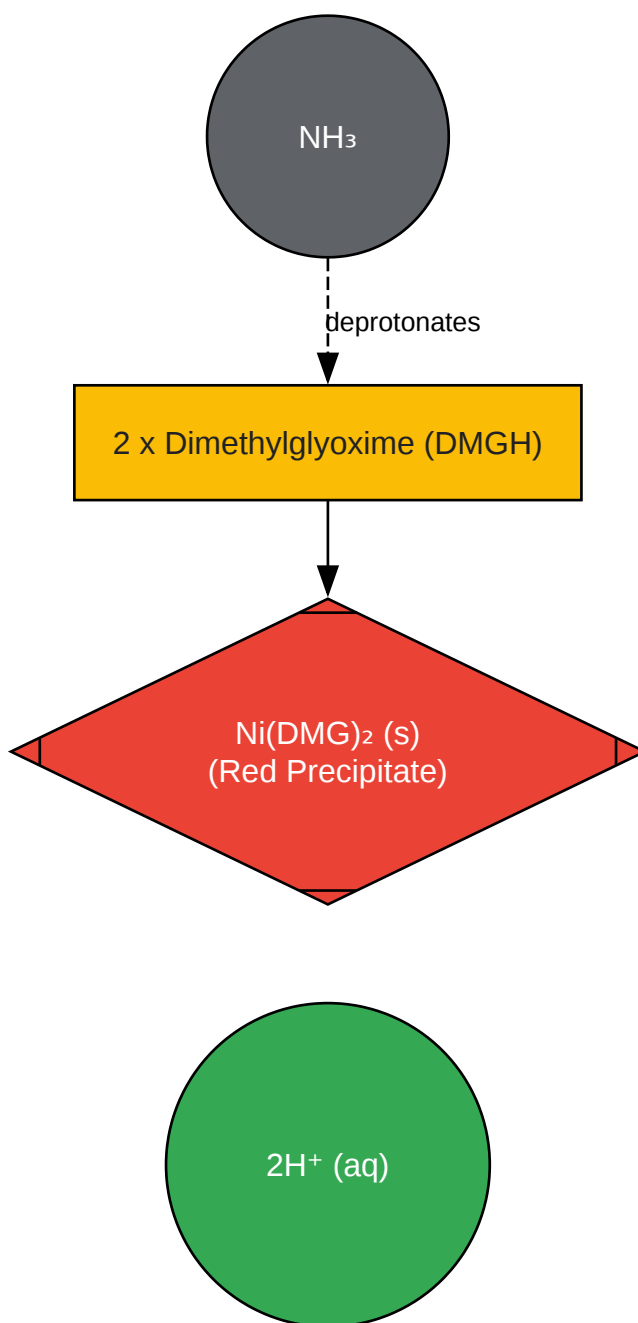
Workflow for Separation of Interferences using **Kupferron**:

Caption: Workflow for the separation of interfering ions using **Kupferron** prior to nickel determination.

Signaling Pathways and Logical Relationships

The chemical reactions underlying the determination of nickel with Dimethylglyoxime involve the formation of a stable chelate complex.

Dimethylglyoxime Chelation of Nickel(II):



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Caption: Chelation reaction of Nickel(II) with Dimethylglyoxime in an ammoniacal solution.

Conclusion

For the direct quantitative determination of nickel, Dimethylglyoxime is the reagent of choice, offering both robust gravimetric and sensitive spectrophotometric methods. The procedures are well-established, highly selective, and reliable. **Kupferron**, while a useful chelating agent, does

not find its primary application in the quantitative determination of nickel. Instead, it serves as a valuable tool for the separation of interfering metal ions, such as iron and copper, from sample matrices prior to nickel analysis by other means. Therefore, researchers and scientists should employ Dimethylglyoxime for nickel quantification and consider **Kupferron** as a preparatory reagent for complex samples where interfering ions are present.

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